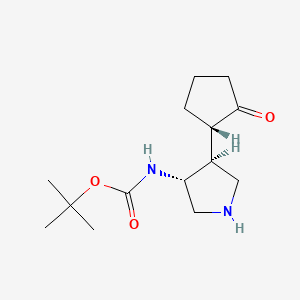
tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and an oxocyclopentyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxocyclopentyl Group: The oxocyclopentyl group is introduced via a selective oxidation reaction.
Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and automated systems further enhances the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate shares similarities with other carbamate compounds, such as:
- tert-Butyl ((3R,4S)-4-((S)-2-oxocyclohexyl)pyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-((S)-2-oxocycloheptyl)pyrrolidin-3-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H24N2O3 |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R,4S)-4-[(1S)-2-oxocyclopentyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-11-8-15-7-10(11)9-5-4-6-12(9)17/h9-11,15H,4-8H2,1-3H3,(H,16,18)/t9-,10+,11-/m0/s1 |
InChI 键 |
VJBMBUFJXVSAMZ-AXFHLTTASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1[C@@H]2CCCC2=O |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
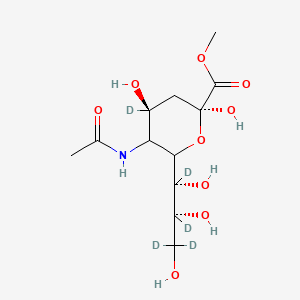
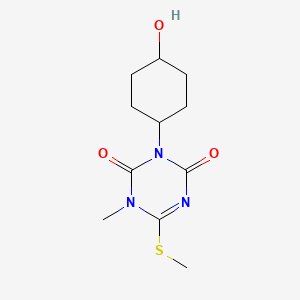
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
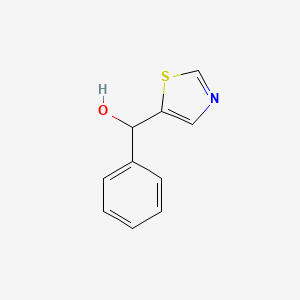
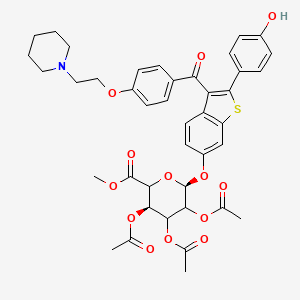
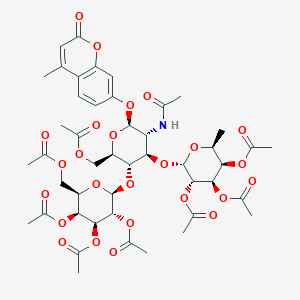


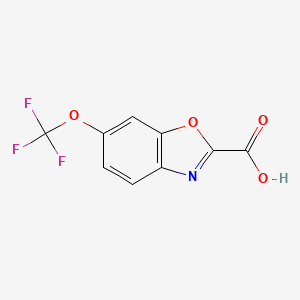
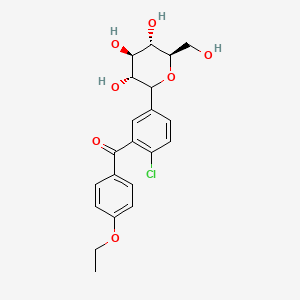
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
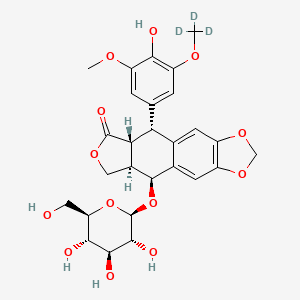
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
